5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.
Functional Group Modifications: Introduction of the chloro, hydroxy, and oxo groups through selective halogenation, hydroxylation, and oxidation reactions.
Benzylation and Phenylethylation: These steps involve the addition of the 2-methylbenzyl and 2-oxo-2-phenylethyl groups through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities.
Biology
In biological research, indole derivatives are studied for their interactions with enzymes and receptors, making them valuable in drug discovery.
Medicine
Medicinal chemistry explores such compounds for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, these compounds might be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one: Lacks the 2-oxo-2-phenylethyl group.
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one: Lacks the chloro group.
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one: Lacks the oxo group.
Uniqueness
The presence of both the chloro and oxo groups, along with the specific benzyl and phenylethyl substitutions, makes this compound unique
Properties
Molecular Formula |
C24H20ClNO3 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1-[(2-methylphenyl)methyl]-3-phenacylindol-2-one |
InChI |
InChI=1S/C24H20ClNO3/c1-16-7-5-6-10-18(16)15-26-21-12-11-19(25)13-20(21)24(29,23(26)28)14-22(27)17-8-3-2-4-9-17/h2-13,29H,14-15H2,1H3 |
InChI Key |
OMBVPNSTMBFDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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